molecular formula C17H22OS B5218395 2-[4-(isopropylthio)butoxy]naphthalene

2-[4-(isopropylthio)butoxy]naphthalene

Cat. No. B5218395
M. Wt: 274.4 g/mol
InChI Key: HVIUVODRANSTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

2-[4-(isopropylthio)butoxy]naphthalene has been shown to modulate the activity of GPCRs by binding to a specific site on the receptor known as the allosteric site. This binding results in a conformational change in the receptor that alters its signaling activity. This mechanism of action has been demonstrated in various GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
2-[4-(isopropylthio)butoxy]naphthalene has been shown to have a range of biochemical and physiological effects. In studies of the adenosine A2A receptor, 2-[4-(isopropylthio)butoxy]naphthalene has been shown to enhance the activity of the receptor and increase the production of cyclic AMP (cAMP). In studies of the dopamine D2 receptor, 2-[4-(isopropylthio)butoxy]naphthalene has been shown to modulate the activity of the receptor and affect the release of dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(isopropylthio)butoxy]naphthalene in lab experiments is its ability to selectively modulate the activity of GPCRs without affecting other signaling pathways. This specificity makes 2-[4-(isopropylthio)butoxy]naphthalene a useful tool for investigating the role of GPCRs in various physiological processes. However, one limitation of using 2-[4-(isopropylthio)butoxy]naphthalene is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 2-[4-(isopropylthio)butoxy]naphthalene. One area of interest is the development of new allosteric modulators that can selectively target specific GPCRs. Another potential direction is the investigation of the role of 2-[4-(isopropylthio)butoxy]naphthalene in diseases that involve dysregulation of GPCR signaling, such as Parkinson's disease and schizophrenia. Additionally, the use of 2-[4-(isopropylthio)butoxy]naphthalene in combination with other compounds may provide new insights into the complex signaling pathways involved in various physiological processes.

Synthesis Methods

The synthesis of 2-[4-(isopropylthio)butoxy]naphthalene involves the reaction of 2-naphthol with 4-isopropylthiobutyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[4-(isopropylthio)butoxy]naphthalene as a white solid with a melting point of approximately 97-98°C.

Scientific Research Applications

2-[4-(isopropylthio)butoxy]naphthalene has been used in various scientific studies due to its potential applications in research. One of the most notable applications of 2-[4-(isopropylthio)butoxy]naphthalene is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes and are important therapeutic targets for many diseases.

properties

IUPAC Name

2-(4-propan-2-ylsulfanylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22OS/c1-14(2)19-12-6-5-11-18-17-10-9-15-7-3-4-8-16(15)13-17/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIUVODRANSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Isopropylthio)butoxy]naphthalene

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